molecular formula C13H13BrN4O3S B2541025 2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 391226-10-1

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2541025
CAS No.: 391226-10-1
M. Wt: 385.24
InChI Key: IEPGOZCZCFZSOJ-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C13H13BrN4O3S and its molecular weight is 385.24. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer

A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlighted their use in photodynamic therapy for cancer treatment. These compounds, characterized by similar structural motifs to the queried compound, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agents

Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, and Mabkhot (2017) reported on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), suggesting the potential utility of 1,3,4-thiadiazole derivatives in cancer research (Gomha et al., 2017).

Antimicrobial Studies

Lamani, Shetty, Kamble, and Khazi (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antimicrobial activities. Some compounds displayed very good antibacterial and antifungal activity, showcasing the relevance of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).

Antimycobacterial Activity

Ramprasad, Nayak, Dalimba, Yogeeswari, and Sriram (2016) focused on the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and evaluated their antitubercular activity. One compound showed high inhibitory activity against Mycobacterium tuberculosis, indicating the potential of 1,3,4-thiadiazole hybrids in treating tuberculosis (Ramprasad et al., 2016).

Properties

IUPAC Name

2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3S/c1-7(2)10(14)11(19)15-13-17-16-12(22-13)8-4-3-5-9(6-8)18(20)21/h3-7,10H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGOZCZCFZSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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